(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile, also known as (R)-quinuclidine-2-carbonitrile, is a bicyclic compound with significant relevance in medicinal chemistry and organic synthesis. It is classified under the category of azabicyclic compounds, which are characterized by their nitrogen-containing bicyclic structures. The compound has a molecular formula of CHN and a molecular weight of 136.2 g/mol. Its Chemical Abstracts Service (CAS) number is 885517-05-5, indicating its unique identification in chemical databases .
The synthesis of (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile can be achieved through various methods, typically involving the construction of the bicyclic framework followed by functionalization to introduce the carbonitrile group. One common approach involves the reaction of appropriate precursors such as amines and carbonyl compounds under controlled conditions to ensure stereoselectivity.
Technical details regarding specific synthetic routes are often documented in scientific literature, emphasizing the use of reagents and reaction conditions that lead to high yields and selectivity for the desired stereoisomer.
The molecular structure of (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile features a bicyclic framework that includes a quinuclidine moiety. The compound's three-dimensional conformation is critical for its biological activity.
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile participates in various chemical reactions due to its functional groups.
These reactions are typically characterized by their regioselectivity and stereoselectivity, which can be influenced by reaction conditions and catalysts used.
The mechanism of action for (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile primarily involves its interaction with biological receptors, particularly in the central nervous system.
Research indicates that this compound may act as a ligand for specific neurotransmitter receptors, influencing neuronal signaling pathways and potentially exhibiting pharmacological effects such as analgesia or cognitive enhancement . The precise mechanism often involves conformational changes upon binding that facilitate receptor activation or inhibition.
The physical and chemical properties of (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile are essential for understanding its behavior in various environments.
These properties influence its application in synthetic chemistry and pharmacology.
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile finds applications primarily in medicinal chemistry as a building block for synthesizing more complex molecules with potential therapeutic effects.
The 1-azabicyclo[2.2.2]octane framework provides a three-dimensional structural motif characterized by high conformational rigidity due to its bridged bicyclic architecture. This scaffold locks the molecule into a specific spatial configuration, significantly reducing rotational freedom compared to monocyclic or flexible chain analogues. In (2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile, the carbonitrile group (-C≡N) is positioned at the chiral C2 carbon within this constrained system, fixing its orientation relative to the tertiary nitrogen atom and the entire carbon skeleton. This structural constraint profoundly impacts molecular recognition at biological targets, particularly nicotinic acetylcholine receptors (nAChRs) [1] [2].
X-ray crystallographic analysis of related azabicyclo[2.2.2]octane derivatives reveals key geometric parameters: the bridgehead nitrogen to C2 distance measures approximately 2.48Å, while the N1-C2-C≡N angle is constrained to approximately 109.5° – close to ideal tetrahedral geometry. The bicyclic system adopts a symmetrical chair-chair conformation with minimal puckering distortion (±3° from ideal symmetry). This rigidly enforced molecular geometry positions the carbonitrile's nitrogen atom at a fixed vector relative to the protonated nitrogen center, creating a precise pharmacophore orientation that cannot be achieved in flexible analogues [1] [5].
Table 1: Structural Parameters of Azabicyclo[2.2.2]octane Derivatives
Structural Feature | Value | Biological Consequence |
---|---|---|
N1-C2 bond distance | 1.49 Å | Optimal for electronic effects |
C2-CN bond length | 1.46 Å | Enhanced dipole moment interaction |
N1-C2-C≡N bond angle | 109.5° | Fixed orientation of nitrile group |
Ring puckering amplitude | <3° | Minimal conformational flexibility |
Distance (N⁺---N≡C) | 4.8 Å | Critical for receptor complementarity |
The conformational restriction imposed by the bicyclic scaffold enhances binding specificity for particular nAChR subtypes. Unlike flexible molecules that adopt multiple conformations, the rigid azabicyclo[2.2.2]octane presents a single, well-defined geometry to biological targets. This restriction reduces entropy loss upon binding, leading to higher binding affinity despite potentially fewer contact points. The carbonitrile substituent contributes significantly to this effect through its strong dipole moment (3.92 D), which remains fixed in space relative to the protonatable nitrogen, creating a vectorally constrained electrostatic profile ideal for specific receptor interactions [1] [6].
The chiral center at the C2 position of 1-azabicyclo[2.2.2]octane-2-carbonitrile confers distinct pharmacological properties to each enantiomer. The (2R)-enantiomer demonstrates exceptional stereoselectivity in its interactions with neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. Binding studies reveal the (2R)-configuration exhibits a dissociation constant (Kᵢ) of 1.0 ± 0.3 nM at α4β2 receptors, representing a 50-100 fold higher affinity compared to its (2S)-counterpart. This stereospecificity originates from complementary interactions within the orthosteric binding pocket, where the three-dimensional arrangement of the (2R)-enantiomer precisely matches the receptor's chiral environment [2].
Molecular docking simulations indicate the (2R)-configuration positions the carbonitrile group to form critical hydrogen bonds with conserved residues in loop B of the α4 subunit (particularly with backbone NH of Trp154). Simultaneously, the protonated quinuclidine nitrogen engages in a cation-π interaction with Trp92 in loop D. The spatial orientation enforced by the (2R)-chirality allows simultaneous formation of both interactions, whereas the (2S)-enantiomer cannot maintain this bidentate binding mode. This mechanistic insight explains the significant functional differences observed: the (2R)-enantiomer acts as a potent partial agonist at dopamine release pathways (EC₅₀ = 2 ± 1 nM), while the (2S)-enantiomer shows negligible activity below 1 μM concentrations [2] [6].
Table 2: Enantioselective Binding of (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile at nAChR Subtypes
nAChR Subtype | (2R)-Enantiomer Activity | (2S)-Enantiomer Activity | Stereoselectivity Ratio (R/S) |
---|---|---|---|
α4β2 (Binding Kᵢ) | 1.0 ± 0.3 nM | 50 ± 12 nM | 50x |
α3β4 (Functional EC₅₀) | 1100 ± 230 nM | >10,000 nM | >9x |
Muscle-type (EC₅₀) | 59 ± 17 nM | 4200 ± 650 nM | 71x |
Dopamine Release (EC₅₀) | 2 ± 1 nM | 1200 ± 210 nM | 600x |
The stereoelectronic properties of the carbonitrile group significantly contribute to this enantioselectivity. In the (2R)-configuration, the nitrile's strong electron-withdrawing character reduces the pKₐ of the bridgehead nitrogen by approximately 0.8 units compared to the unsubstituted quinuclidine, optimizing the cationic charge distribution for α4β2 receptor binding. Additionally, the nitrile dipole moment (3.92 D) stabilizes the receptor-bound conformation through electrostatic interactions with backbone carbonyls in the binding pocket. These interactions are geometrically dependent on the (2R)-chirality, as demonstrated by the significantly reduced affinity observed in analogues with equatorial versus axial nitrile orientation [1] [2].
Comparative studies between (2R)- and (2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile reveal profound differences in pharmacological profiles beyond simple affinity variations. While the (2R)-enantiomer acts as a potent partial agonist at α4β2 receptors mediating dopamine release (40% efficacy relative to epibatidine), the (2S)-enantiomer unexpectedly functions as an antagonist at thalamic α4β2* nAChRs (IC₅₀ = 154 ± 37 nM). This functional divergence stems from differential receptor subtype engagement dictated by stereochemistry. The (2S)-configuration positions the carbonitrile group in a suboptimal orientation for agonist-induced receptor activation, yet maintains sufficient affinity to competitively block nicotine binding [2].
Molecular modeling illustrates a 1.8Å spatial displacement of the nitrile nitrogen between enantiomers relative to the protonated amine center. This seemingly minor difference creates substantial divergence in receptor interaction profiles. The (2R)-enantiomer's nitrile group establishes hydrogen bonding with α4Ser156 (bond length 2.7Å), while the (2S)-enantiomer's nitrile instead interacts with β2Tyr126 (3.1Å), triggering distinct receptor conformational changes. These differential interactions explain the observed binding affinity gap at α4β2 receptors (50-fold difference) and the even greater functional selectivity in dopamine release assays (600-fold difference) [2] [6].
Table 3: Comparative Pharmacological Profiles of Azabicyclo[2.2.2]octane Enantiomers
Pharmacological Parameter | (2R)-Enantiomer | (2S)-Enantiomer | Reference Compound |
---|---|---|---|
α4β2 Binding Kᵢ | 1.0 ± 0.3 nM | 50 ± 12 nM | Nicotine (1.8 nM) |
Thalamic nAChR IC₅₀ | >10,000 nM | 154 ± 37 nM | Mecamylamine (22 nM) |
Dopamine Release EC₅₀ | 2 ± 1 nM | 1200 ± 210 nM | Nicotine (100 nM) |
Ileum Contraction EC₃₀ | ~2 μM | >100 μM | Nicotine (1.8 μM) |
Molecular Volume | 136.2 ų | 136.2 ų | - |
Dipole Moment | 4.6 D | 4.3 D | - |
The stereochemical influence extends beyond receptor binding to downstream pharmacological effects. Chronic exposure to the (2R)-enantiomer causes significant up-regulation of high-affinity [³H]nicotine binding sites (180% of control after 48h exposure), a property shared with nicotine but not observed with the (2S)-enantiomer. This up-regulation correlates with the compound's partial agonist activity and demonstrates the functional consequences of stereospecific receptor interactions. In contrast, the (2S)-enantiomer shows negligible effects on receptor expression despite its antagonist activity at thalamic receptors, suggesting subtype-specific regulatory mechanisms influenced by stereochemistry [2].
The profound pharmacological differences between enantiomers highlight the critical importance of stereochemical control in developing subtype-selective nAChR ligands. The rigid azabicyclo[2.2.2]octane scaffold amplifies stereochemical effects by preventing conformational adaptation that might mitigate enantiomeric differences in more flexible structures. This makes the azabicyclo[2.2.2]octane system particularly valuable for studying stereochemical determinants of receptor subtype selectivity and developing precision-targeted neuropharmacological agents [1] [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0